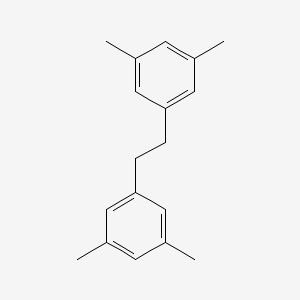
Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) is a chemical compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl- . This compound is characterized by its two benzene rings connected by a 1,2-ethanediyl bridge with dimethyl groups attached to the bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) typically involves the reaction of benzyl chloride with a Grignard reagent, followed by a coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) may involve catalytic hydrogenation of the corresponding alkene or alkyne precursors. This method is advantageous due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene rings .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various molecular pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) can be compared with other similar compounds such as:
Bibenzyl: Similar in structure but lacks the dimethyl groups.
Butane, 2,3-diphenyl-: Another related compound with a similar backbone but different substituents.
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63376-64-7 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZKHPOZWEBHHMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


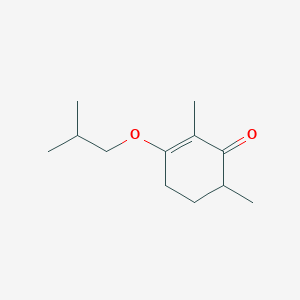
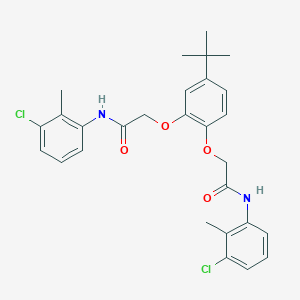
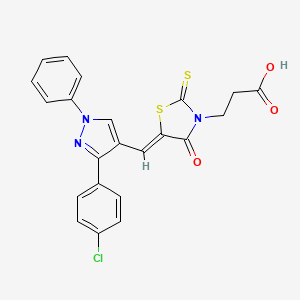


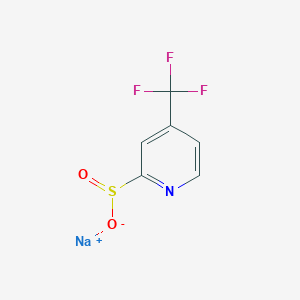
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)

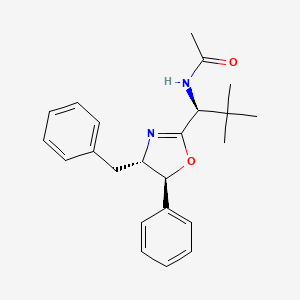
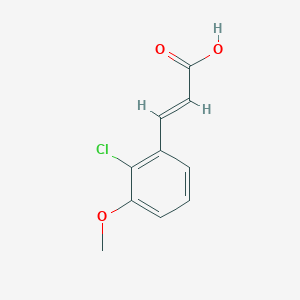

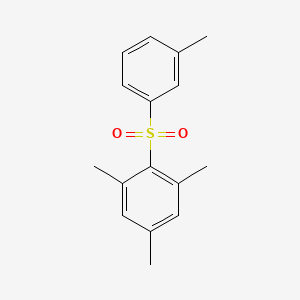

![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
